Salicyliden-methylamin

Description

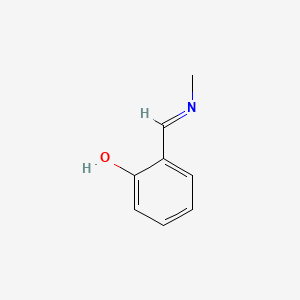

Salicyliden-methylamin (C₈H₉NO) is a Schiff base formed via the condensation of salicylaldehyde (2-hydroxybenzaldehyde) and methylamine. This compound features an imine (-C=N-) linkage connecting the aromatic salicylaldehyde moiety to the methylamine group. Its structure includes a phenolic hydroxyl group, which enables hydrogen bonding and chelation with metal ions, making it relevant in coordination chemistry and catalysis .

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-(methyliminomethyl)phenol |

InChI |

InChI=1S/C8H9NO/c1-9-6-7-4-2-3-5-8(7)10/h2-6,10H,1H3 |

InChI Key |

XFDQQADEQRAUEK-UHFFFAOYSA-N |

Canonical SMILES |

CN=CC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicyliden-methylamin is typically synthesized through a condensation reaction between salicylaldehyde and methylamine. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Salicyliden-methylamin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it back to its precursor compounds.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield the original salicylaldehyde and methylamine .

Scientific Research Applications

Salicyliden-methylamin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of photochromism and proton transfer mechanisms.

Biology: Its photochromic properties make it useful in the development of light-controlled biological probes.

Mechanism of Action

The mechanism of action of salicyliden-methylamin involves excited-state intramolecular proton transfer (ESIPT). Upon exposure to light, the compound undergoes a proton transfer from the hydroxyl group to the imine nitrogen, resulting in a change in its electronic structure and, consequently, its color. This process is reversible, allowing the compound to switch between different states .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 135.16 g/mol.

- Reactivity: The imine bond is hydrolytically labile under acidic conditions. The phenolic group participates in electrophilic substitution reactions.

Comparison with Structurally Similar Compounds

Salicyliden-ethylamin (C₉H₁₁NO)

- Structure : Ethylamine replaces methylamine in the Schiff base.

- Molecular Weight : 149.19 g/mol.

- Solubility : Similar polarity but slightly lower solubility in water due to the larger ethyl group.

- Applications : Enhanced lipophilicity makes it more suitable for organic synthesis involving hydrophobic substrates .

Salicyliden-anilin (C₁₃H₁₁NO)

N-Methylalanine (C₄H₉NO₂)

- Structure : A primary amine derivative with a carboxylic acid group.

- Molecular Weight : 103.12 g/mol.

- Applications: Biological relevance as a non-proteinogenic amino acid; used in peptide synthesis .

Comparative Data Table

Research Findings and Functional Comparisons

Stability and Reactivity

- Hydrolytic Stability : this compound is less stable than salicyliden-anilin due to the electron-donating methyl group, which increases susceptibility to acid hydrolysis .

- Metal Chelation: Exhibits stronger chelation with Cu²⁺ compared to N-methylalanine, attributed to the phenolic oxygen and imine nitrogen .

Pharmacological Potential

- This compound: Limited direct use in drugs but serves as a scaffold for antimicrobial agents in research settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.